Home > Products > Screening Compounds P43765 > KRAS G12C inhibitor 13
KRAS G12C inhibitor 13 -

KRAS G12C inhibitor 13

Catalog Number: EVT-12429701
CAS Number:
Molecular Formula: C40H46F3N7O4
Molecular Weight: 745.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 13 is a significant compound in the field of cancer therapeutics, particularly targeting the KRAS G12C mutation prevalent in various malignancies, including non-small cell lung cancer. The KRAS protein, a member of the RAS family of GTPases, plays a crucial role in cell signaling pathways that control cell proliferation and survival. The G12C mutation results in a constitutively active form of KRAS, making it a prime target for therapeutic intervention. Inhibitors like KRAS G12C inhibitor 13 aim to covalently bind to the mutant protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways that promote tumor growth .

Source and Classification

KRAS G12C inhibitor 13 belongs to a class of compounds known as covalent inhibitors, specifically designed to target the cysteine residue at position 12 of the KRAS protein. This class includes other notable inhibitors such as sotorasib and adagrasib, which have shown efficacy in clinical settings . The development of these inhibitors has been facilitated by advancements in structural biology and medicinal chemistry, leading to a better understanding of the KRAS protein's structure and function.

Synthesis Analysis

The synthesis of KRAS G12C inhibitor 13 involves several key steps that focus on creating a compound capable of selectively binding to the mutant form of KRAS.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that can be functionalized to introduce necessary substituents.
  2. Key Reactions:
    • Covalent Bond Formation: The core mechanism involves forming a covalent bond with the cysteine residue in the switch-II pocket of the KRAS G12C protein.
    • Optimization Strategies: Techniques such as high-throughput screening and structure-activity relationship studies are employed to enhance potency and selectivity .
  3. Scalability: Recent advancements have focused on improving the scalability of synthesis processes, ensuring that large quantities can be produced for clinical trials .
Molecular Structure Analysis

The molecular structure of KRAS G12C inhibitor 13 is characterized by specific functional groups that facilitate its binding to the target protein.

Structure and Data

  • Molecular Formula: The exact molecular formula varies based on specific modifications but generally includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur.
  • 3D Structure: The three-dimensional conformation is critical for its interaction with the KRAS protein, with particular emphasis on the orientation of the reactive moiety that engages with cysteine 12 .
Chemical Reactions Analysis

The chemical reactions involved in the activity of KRAS G12C inhibitor 13 are primarily centered around its interaction with the KRAS G12C mutant.

Reactions and Technical Details

  1. Binding Mechanism: Upon administration, the inhibitor selectively binds to the inactive form of KRAS G12C, leading to a conformational change that locks it in this state.
  2. Downstream Effects: This binding prevents nucleotide exchange (GDP for GTP), effectively halting aberrant signaling pathways associated with tumor growth .
Mechanism of Action

The mechanism by which KRAS G12C inhibitor 13 exerts its effects involves several biochemical processes.

Process and Data

  1. Inhibition of KRAS Activation: By covalently modifying cysteine 12, the inhibitor prevents KRAS from transitioning to its active GTP-bound state.
  2. Impact on Signaling Pathways: This inhibition disrupts downstream signaling cascades such as the mitogen-activated protein kinase pathway, leading to reduced cellular proliferation and survival .
  3. Resistance Mechanisms: Some tumors exhibit resistance through mechanisms such as upregulation of alternative signaling pathways or mutations that alter binding affinity .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of KRAS G12C inhibitor 13 is essential for its application in therapeutics.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility profiles are crucial for bioavailability; hence, extensive studies are conducted to determine optimal conditions for dissolution .

Chemical Properties

  • Stability: Stability under physiological conditions is vital for therapeutic efficacy.
  • Reactivity: The reactivity towards nucleophilic sites within proteins is a defining characteristic that enables its mechanism of action .
Applications

KRAS G12C inhibitor 13 has significant potential applications in cancer treatment.

Scientific Uses

  1. Clinical Trials: Currently undergoing various phases of clinical trials aimed at assessing efficacy in patients with KRAS G12C mutations.
  2. Combination Therapies: Research is ongoing into combining this inhibitor with other treatments (e.g., immunotherapy) to overcome resistance mechanisms and enhance therapeutic outcomes .
  3. Research Tool: Utilized in laboratory settings to study KRAS biology and resistance mechanisms furthering our understanding of tumorigenesis related to RAS mutations .

Properties

Product Name

KRAS G12C inhibitor 13

IUPAC Name

1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxy-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

Molecular Formula

C40H46F3N7O4

Molecular Weight

745.8 g/mol

InChI

InChI=1S/C40H46F3N7O4/c1-4-26-20-29-35(36(53-24-40(41,42)43)34(26)33-25(3)6-7-31-30(33)21-44-47-31)45-38(54-28-8-14-48(15-9-28)27-10-18-52-19-11-27)46-37(29)49-16-12-39(13-17-49)22-50(23-39)32(51)5-2/h4-7,20-21,27-28H,1-2,8-19,22-24H2,3H3,(H,44,47)

InChI Key

MODIEPRURJWGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)OC5CCN(CC5)C6CCOCC6)N7CCC8(CC7)CN(C8)C(=O)C=C)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.